6-Chloro-1-hydroxybenzotriazole
Overview
Description
6-Chloro-1-hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole. It is primarily used as a reagent in peptide synthesis to suppress racemization and improve the efficiency of the coupling process . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
6-Chloro-1-hydroxybenzotriazole is primarily used as a reagent in peptide coupling . It targets the peptide bonds that are being formed during the synthesis of peptides .
Mode of Action
This compound acts by suppressing racemization during peptide coupling . Racemization is a process that can lead to the formation of an unwanted isomer of the peptide. By suppressing this process, this compound ensures that the peptide is synthesized in the desired configuration .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of peptides . Peptides are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules .
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that these properties would vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with minimal racemization . This leads to the production of peptides in their desired isomeric form, which is crucial for their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-1-hydroxybenzotriazole can be synthesized through the chlorination of 1-hydroxybenzotriazole. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the benzotriazole ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in a crystalline form and stored under conditions that prevent moisture absorption, as it is typically supplied as a dihydrate .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-hydroxybenzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in peptide coupling reactions to form amide bonds between amino acids.
Common Reagents and Conditions
Solvents: Dichloromethane and dimethylformamide (DMF) are frequently used solvents in these reactions.
Major Products
The major products formed from reactions involving this compound are typically amides, resulting from the coupling of carboxylic acids and amines .
Scientific Research Applications
6-Chloro-1-hydroxybenzotriazole has several applications in scientific research:
Peptide Synthesis: It is extensively used to suppress racemization and improve the yield and purity of peptides.
Organic Synthesis: It serves as a versatile reagent in various organic synthesis reactions, particularly in the formation of amide bonds.
Biological Research: Its role in peptide synthesis makes it valuable in the study of proteins and enzymes.
Pharmaceutical Industry: It is used in the synthesis of peptide-based drugs and other pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxybenzotriazole: A closely related compound used in peptide synthesis but without the chlorine substitution.
1-Hydroxy-7-azabenzotriazole: Another derivative with similar applications but different reactivity due to the presence of an additional nitrogen atom in the ring.
Uniqueness
6-Chloro-1-hydroxybenzotriazole is unique due to its enhanced reactivity and stability compared to 1-Hydroxybenzotriazole. The presence of the chlorine atom at the 6-position increases its efficiency in peptide coupling reactions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
6-chloro-1-hydroxybenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYLJGNWDVJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283228 | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26198-19-6 | |
Record name | 26198-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Chloro-1-hydroxybenzotriazole in peptide synthesis?
A1: this compound acts as a coupling agent in solid-phase peptide synthesis [, ]. It facilitates the formation of amide bonds between amino acids, which are the building blocks of peptides. Specifically, it reacts with activated carboxylic acids to form activated esters, which are more susceptible to nucleophilic attack by amines. This ultimately leads to the formation of peptide bonds with high efficiency.
Q2: Are there safety concerns regarding the use of this compound?
A2: While this compound has been widely used, research suggests potential safety concerns. A study [] comparing different catalysts for imidazolide couplings found that this compound exhibited shock sensitivity. This finding raised concerns about its safe handling and storage, especially in large-scale applications.
Q3: What alternative catalysts are available for peptide synthesis that address the safety concerns associated with this compound?
A3: The study [] that identified safety issues with this compound also explored alternative catalysts. They highlighted 2-Hydroxy-5-nitropyridine as a promising substitute. This compound demonstrated comparable catalytic effectiveness to this compound in promoting imidazolide couplings, but importantly, it exhibited a safer profile with no shock sensitivity detected in tests. This finding suggests 2-Hydroxy-5-nitropyridine could be a safer alternative for peptide synthesis and related applications.
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